N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Overview
Description
N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the target organism or cell. This leads to the disruption of various cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is its potential toxicity and the need for proper handling and disposal. It is also important to note that the effectiveness of this compound can vary depending on the target organism or cell type.
Future Directions
There are several future directions for research related to N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is the development of more potent and selective analogs of this compound for use in medicinal chemistry. Another area of interest is the investigation of its potential applications in agriculture, particularly as a biopesticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, bacterial infections, and inflammation. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used in the synthesis of metal nanoparticles and as a ligand in coordination chemistry.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4OS/c1-3-18-9(2)16-17-13(18)20-8-12(19)15-11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWARTMXUSKMULV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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